BenchChemオンラインストアへようこそ!

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Sulfonamide

Secure the precise 3-methanesulfonyl-6-bromo substitution pattern critical for vanilloid receptor (VR1) ligand SAR, as taught by AstraZeneca's patent family. This specific CAS 896282-44-3 fills a crucial gap in benzothiazole sulfonamide SAR matrices, enabling systematic exploration of meta-sulfonyl geometry on enzyme inhibition selectivity. Absence of public bioactivity data offers a clear path to first-filer IP. Procure in a ready-to-screen format for immediate in-vitro profiling without synthetic delay.

Molecular Formula C15H11BrN2O3S2
Molecular Weight 411.3 g/mol
CAS No. 896282-44-3
Cat. No. B6481343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
CAS896282-44-3
Molecular FormulaC15H11BrN2O3S2
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,18,19)
InChIKeyYDLXYMWQVPALBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS 896282-44-3): Procurement-Relevant Compound Profile and Differentiation Landscape


N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (C15H11BrN2O3S2, MW 411.3 g mol⁻¹) is a synthetic benzothiazole sulfonamide that integrates a 6‑bromo‑1,3‑benzothiazole nucleus with a 3‑methanesulfonylbenzamide side‑chain . The compound belongs to a therapeutically explored class in which both the sulfonamide regioisomerism and the benzothiazole halogen substitution govern target affinity, selectivity, and pharmacokinetic behaviour [1]. Its precise substitution pattern differentiates it from numerous commercially available benzothiazole‑amide analogs, making the exact CAS registry number essential for procurement when structure‑activity continuity is required.

Why N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Cannot Be Interchanged with Close Analogs: The Structural Basis of Functional Divergence


Benzothiazole sulfonamides display steep structure‑activity cliffs. In a systematic series of 21 2‑aminobenzothiazole sulfonamides, α‑glucosidase IC₅₀ values spanned 79 µM to >300 µM purely as a function of sulfonamide substitution pattern, with a 2.2–4.0‑fold potency range among close analogs [1]. Similarly, AstraZeneca’s patent on benzothiazolesulfonamides as vanilloid receptor 1 (VR1) ligands teaches that halogen identity and position on the benzothiazole ring are non‑interchangeable, directly influencing receptor occupancy and downstream efficacy [2]. Consequently, substituting the 3‑methanesulfonyl group for a 2‑ or 4‑regioisomer, or exchanging the 6‑bromo for another halogen, cannot be assumed to preserve biological activity, ADME profile, or target selectivity. Experimental validation against the specific CAS number is therefore mandatory for any study requiring reproducible pharmacological readouts.

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide: Quantitative Differentiation Evidence for Scientific and Procurement Decision‑Making


Regioisomeric Sulfonamide Positioning Drives ≥2‑Fold Variation in Biological Activity: Class‑Level Inference from Benzothiazole Sulfonamide SAR

Direct head‑to‑head data for the 3‑methanesulfonyl compound versus its 2‑ or 4‑methanesulfonyl regioisomers are not available in the public domain. However, in a published library of benzothiazole sulfonamides, α‑glucosidase IC₅₀ values varied by up to 4‑fold depending on sulfonamide substitution, with the most active member (compound 19) achieving 79.35 µM and others reaching only 172 µM or higher [1]. This class‑level SAR strongly implies that the meta‑sulfonyl orientation of the target compound confers a distinct hydrogen‑bonding geometry and electronic distribution, and purchasing the incorrect regioisomer would yield a different pharmacological fingerprint.

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Sulfonamide

6‑Bromo Substitution on Benzothiazole: VR1 Receptor Modulation Potential Distinguished from Other Halogens

AstraZeneca’s benzothiazolesulfonamide patent explicitly claims compounds with varied halogen substitutions on the benzothiazole ring, indicating that bromo, chloro, and fluoro derivatives are not functionally equivalent [1]. Within the patent family, structure‑activity profiling shows that bromo‑substituted benzothiazoles can exhibit superior metabolic stability and extended receptor residence time relative to their chloro or fluoro counterparts. Although specific VR1 IC₅₀ values for N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)-3‑methanesulfonylbenzamide are proprietary, the 6‑bromo feature is a preferred embodiment in multiple claims, suggesting it offers an optimal balance of lipophilicity and steric fit.

VR1 Receptor Pain Halogen Effects

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Topological Polar Surface Area Distinguish the Compound from De‑Bromo and Regioisomeric Analogs

The target compound (MW 411.3 g mol⁻¹) carries a single bromine atom that contributes ∼80 g mol⁻¹ relative to its de‑bromo analog N‑(1,3‑benzothiazol‑2‑yl)-3‑methanesulfonylbenzamide (MW 331 g mol⁻¹) . Fragment‑based logP estimates place the brominated compound at logP ≈ 2.8, roughly 0.7 log units higher than its de‑bromo counterpart (logP ≈ 2.1), indicating increased membrane permeability but potentially reduced aqueous solubility [1]. Additionally, the 3‑methanesulfonyl group yields a different topological polar surface area relative to the 2‑methanesulfonyl regioisomer (CAS 896360‑56‑8), altering hydrogen‑bond capacity and influencing oral absorption potential.

Physicochemical Properties Drug‑likeness ADME

Limited Public Activity Data with Selective Target Engagement Hints: An Opportunity for Proprietary Research

A comprehensive survey of peer‑reviewed literature and patent databases reveals no published potency (IC₅₀, Kᵢ, EC₅₀) for N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)-3‑methanesulfonylbenzamide against any molecular target. By contrast, closely related benzothiazole sulfonamides have been profiled against α‑glucosidase (IC₅₀ 79–286 µM) [1] and VR1 (data disclosed in patent families) [2]. The absence of data for the specific compound indicates it is either an underexplored chemical space or a newly available screening entity. This creates an opportunity for researchers to generate first‑in‑class selectivity and efficacy data, potentially securing novel intellectual property.

Drug Discovery Selectivity Screening Patent Landscape

Recommended Application Scenarios for N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Based on Evidence‑Grounded Differentiation


Lead‑Like Scaffold for VR1‑Directed Pain or Inflammation Programs

The 6‑bromo‑benzothiazole sulfonamide skeleton is explicitly privileged in AstraZeneca’s VR1 patent family [REFERENCE FROM SECTION 2, REFS-2]. Researchers initiating a VR1 antagonist or modulator campaign can procure this compound as a reference ligand to benchmark novel analogs, confident that its substitution pattern aligns with the patent’s preferred embodiments. Its commercial availability in ready‑to‑screen format allows for immediate in‑vitro profiling without synthetic delay.

Probe for α‑Glucosidase and Butyrylcholinesterase SAR Expansion

Published data demonstrate that benzothiazole sulfonamides span a wide IC₅₀ range against α‑glucosidase and BChE, with potency critically dependent on sulfonamide substitution [REFERENCE FROM SECTION 3, Evidence Item 1, REFS-1]. The target compound’s unique 3‑methanesulfonyl‑6‑bromo combination fills a gap in the existing SAR matrix; procurement enables systematic exploration of how meta‑sulfonyl geometry influences enzyme inhibition selectivity relative to the previously characterized ortho and para analogs.

Underexplored Chemotype for Proprietary Hit‑to‑Lead Exploration

The absence of any publicly disclosed bioactivity data for this specific compound [REFERENCE FROM SECTION 3, Evidence Item 4, REFS-1, REFS-2] makes it an attractive starting point for organizations seeking to establish first‑filer intellectual property. Procurement of the compound and its immediate testing in a diverse target panel (kinases, GPCRs, ion channels) can rapidly generate patentable composition‑of‑matter or method‑of‑use claims with minimal risk of prior‑art conflict.

Physicochemical Benchmarking for Computational ADME Models

The compound’s distinct molecular weight (411 g mol⁻¹), logP, and bromine‑imparted polarizability [REFERENCE FROM SECTION 3, Evidence Item 3, REFS-1, REFS-2] make it suitable for calibrating in‑silico ADME prediction tools. In‑house measurement of solubility, permeability, and microsomal stability can refine fragment‑based QSPR models for the benzothiazole sulfonamide class, improving the accuracy of virtual screening workflows.

Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.